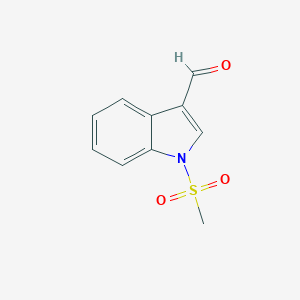

1-Mesyl-1H-indole-3-carbaldehyde

Description

Overview of Indole (B1671886) Derivatives in Organic Synthesis

Indole and its derivatives are a prominent class of N-heterocycles characterized by a bicyclic structure where a benzene (B151609) ring is fused to a pyrrole (B145914) ring. researchgate.net This unique arrangement confers upon the indole nucleus a rich and versatile reactivity, making it a frequent target and starting point in synthetic endeavors. The indole moiety is found in a vast number of biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin, and numerous alkaloids with a wide range of pharmacological activities. uop.edu.pk Consequently, the development of synthetic methodologies for the construction and functionalization of the indole ring remains an active and crucial area of research in organic chemistry. researchgate.net

Significance of the Aldehyde Functionality in Indole Scaffolds

The presence of an aldehyde group on the indole scaffold dramatically expands its synthetic potential. Indole-3-carbaldehyde, in particular, serves as a versatile precursor for a wide array of chemical transformations. researchgate.netnih.govekb.eg The carbonyl group can readily undergo nucleophilic additions, condensations, oxidations, and reductions, providing access to a diverse range of 3-substituted indole derivatives. researchgate.netekb.eg This reactivity allows for the introduction of various functional groups and the construction of more complex molecular architectures, making indole-3-carbaldehydes essential intermediates in the synthesis of pharmaceuticals and other target molecules. nih.govekb.egresearchgate.net For instance, it can be condensed with active methylene (B1212753) compounds, participate in multicomponent reactions, and be converted into carboxylic acids, alcohols, and various heterocyclic systems. nih.govwikipedia.orgsciforum.net

The Strategic Importance of N-Protection and N-Functionalization in Indole Chemistry

The nitrogen atom of the indole ring is nucleophilic and can be readily deprotonated by strong bases. bhu.ac.in While this reactivity can be exploited, it often necessitates protection during synthetic sequences to prevent unwanted side reactions and to direct reactivity to other positions of the indole ring. mdpi.org N-protection is a critical strategy in indole chemistry, allowing for selective functionalization at the C2 and C3 positions. bhu.ac.inmdpi.org

Beyond simple protection, the introduction of specific functional groups on the indole nitrogen, known as N-functionalization, can modulate the electronic properties of the indole ring and introduce new reactive handles. N-sulfonyl groups, such as the mesyl group, are particularly significant. These electron-withdrawing groups decrease the nucleophilicity of the indole nitrogen and can influence the regioselectivity of subsequent reactions. ekb.eg

Contextualizing 1-Mesyl-1H-indole-3-carbaldehyde as a Key N-Functionalized Indole Building Block

This compound emerges as a highly valuable and strategic building block that combines the synthetic versatility of the indole-3-carbaldehyde moiety with the advantages of N-sulfonation. The N-mesyl group serves multiple purposes: it protects the indole nitrogen, enhances the stability of the molecule to certain reaction conditions, and modifies the reactivity of the indole nucleus. This strategic functionalization makes this compound a key intermediate for the synthesis of a variety of complex heterocyclic systems and potential pharmacologically active agents. The presence of both the aldehyde and the N-sulfonyl group provides orthogonal reactive sites, allowing for sequential and controlled synthetic transformations.

Structure

3D Structure

Properties

CAS No. |

118481-30-4 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

1-methylsulfonylindole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 |

InChI Key |

BSRVHFNGDIRMRI-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |

Canonical SMILES |

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C=O |

Synonyms |

1-(methylsulfonyl)indole-3-carboxaldehyde |

Origin of Product |

United States |

Synthetic Methodologies for 1 Mesyl 1h Indole 3 Carbaldehyde and Its Precursors

Established Routes for Indole-3-carbaldehyde (1H-Indole-3-carboxaldehyde) Synthesis

The formylation of indole (B1671886) at the C-3 position is a fundamental transformation in heterocyclic chemistry, with several well-established methods available to achieve this.

Vilsmeier-Haack Formylation and its Variations

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. ekb.egijpcbs.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ekb.egijpcbs.com The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields indole-3-carbaldehyde. ekb.eg This method is often favored due to its relatively simple procedure, high yields, and the high purity of the resulting product. ekb.eg

Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction. One such variation utilizes a P(III)/P(V)=O cycle, enabling the formylation of indoles under mild conditions. rawdatalibrary.net This catalytic approach has also been successfully applied in the synthesis of deuterated indole-3-carboxaldehydes using stoichiometric DMF-d7 as the deuterium (B1214612) source. orgsyn.org

Below is a table summarizing various Vilsmeier-Haack reaction conditions for the synthesis of indole-3-carbaldehyde and its derivatives.

Table 1: Vilsmeier-Haack Formylation of Indoles

| Indole Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole | POCl₃, DMF | - | 85 | 5 h | 96 | google.com |

| 2-Methylaniline | Vilsmeier reagent | DMF | 85 | 5 h | - | google.com |

| 2,4-Dimethylaniline | Vilsmeier reagent | DMF | 85 | 5 h | 88 | google.com |

| 2,5-Dimethylaniline | Vilsmeier reagent | DMF | 90 | 8 h | 89 | google.com |

| 4-Chloro-2-methylaniline | Vilsmeier reagent | DMF | 85 | 5 h | 90 | google.com |

| 4-Chloro-2-fluoroaniline | Vilsmeier reagent | DMF | 90 | 8 h | 91 | google.com |

Alternative C-3 Formylation Strategies for Indoles

While the Vilsmeier-Haack reaction is prevalent, several other methods have been developed for the C-3 formylation of indoles.

The Reimer-Tiemann reaction provides another avenue for the formylation of phenols and electron-rich heterocycles like indole. mychemblog.comwikipedia.org The reaction involves the treatment of the substrate with chloroform (B151607) in a basic aqueous solution. wikipedia.org The reactive species is dichlorocarbene, which is generated in situ and acts as the electrophile. wikipedia.org While effective, this method can sometimes lead to lower yields and the formation of byproducts. For indoles, the reaction typically yields indole-3-carbaldehyde.

Table 2: Reimer-Tiemann Reaction for Indole Formylation

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | CHCl₃, NaOH | Aqueous medium | Indole-3-carbaldehyde | - | mychemblog.com |

The reaction of the indole Grignard reagent (indolylmagnesium halide) with a formylating agent can also be used to introduce an aldehyde group at the C-3 position. ekb.eg This method leverages the nucleophilic character of the Grignard reagent. However, the regioselectivity can be influenced by the reaction conditions.

The Sommelet reaction offers an indirect method for the formylation of indoles. This reaction typically involves the conversion of a benzylic halide to an aldehyde using hexamine and water. ekb.eg In the context of indole chemistry, gramine (B1672134) (3-(dimethylaminomethyl)indole), a readily available Mannich base of indole, can be converted to indole-3-carbaldehyde. ekb.eg One approach involves the reaction of gramine with a formylating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium (B1175870) nitrate, affording the desired aldehyde in good yield. ekb.eg

Table 3: Sommelet Reaction for Indole-3-carbaldehyde Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|

Oxidative methods provide another synthetic strategy for obtaining indole-3-carbaldehyde. Skatole (3-methylindole) can be oxidized to indole-3-carbaldehyde using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran (B95107) and water, although the reported yield is modest. ekb.eg

Gramine derivatives can also be subjected to oxidation to yield the corresponding aldehyde. For instance, the oxidation of gramine methiodide with sodium nitrite (B80452) in DMF produces indole-3-carbaldehyde in a good yield. ekb.eg

Table 4: Oxidative Synthesis of Indole-3-carbaldehyde

| Starting Material | Oxidizing Agent/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Skatole | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Indole-3-carbaldehyde | 30 | ekb.egresearchgate.net |

Synthesis of 1-Mesyl-1H-indole-3-carbaldehyde

The synthesis of this compound is achieved by the N-mesylation of indole-3-carbaldehyde. This reaction involves the introduction of a methanesulfonyl (mesyl) group onto the nitrogen atom of the indole ring.

A reported procedure for a similar compound, 5-iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde, involves the reaction of 5-iodo-1H-indole-3-carbaldehyde with methanesulfonyl chloride in the presence of a base. The following table details the characterization of this N-mesylated indole.

Table 5: Spectroscopic Data for 5-iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde

| Spectroscopic Data | Values |

|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 10.07 (s, 1H), 8.62 (s, 1H), 8.51 (d, J = 1.5 Hz, 1H), 7.79 (d, J = 1.7 Hz, 1H), 7.74 (d, J = 8.7 Hz, 1H), 3.69 (s, 3H) |

| ¹³C NMR (101 MHz, DMSO) | δ 186.9, 139.1, 134.2, 134.1, 130.1, 127.9, 119.5, 115.6, 89.9, 41.8 |

| IR (cm⁻¹) | 3122, 2924, 1670, 1541, 1441, 1362, 1330, 1233, 1173, 1124, 970, 784, 744, 581, 534, 507, 424 |

| HRMS (ESI) m/z | calculated for C₁₀H₉INO₃S [M + H]⁺: 349.9342; found 349.9340 |

Reference: rsc.org

Catalytic Formylation Methods

The introduction of a formyl group at the C3 position of an indole ring is a critical step in synthesizing precursors for this compound. While the Vilsmeier-Haack reaction is a conventional and high-yielding method for this transformation, catalytic approaches offer milder and more diverse conditions. ekb.egresearchgate.net

One catalytic strategy involves the copper(II)-catalyzed reaction of o-alkynylanilines with dimethylformamide (DMF), which serves as the carbon source for the formyl group. nih.gov This method proceeds through a cascade 5-endo-dig cyclization followed by in-situ C3 formylation to construct 3-formyl indole scaffolds. nih.gov This one-pot reaction is valued for its broad substrate scope and tolerance of various functional groups. nih.gov

Another catalytic method is the Vilsmeier-Haack reaction itself, which can be performed under catalytic conditions. A recently developed procedure uses 3-methyl-1-phenyl-2-phospholene 1-oxide as a catalyst for the formylation of indole with deuterated DMF, achieving high yields at room temperature. orgsyn.org While this specific example focuses on deuterated compounds, the principle applies to standard formylation. orgsyn.org

Additionally, metal-free methods have been developed for the C-H formylation of aromatic compounds using dimethyl sulfoxide (B87167) (DMSO) as the formyl source. ias.ac.in These reactions offer an environmentally friendly alternative to traditional methods that may require harsh reagents. ias.ac.in

Table 1: Comparison of Catalytic Formylation Methods for Indole Scaffolds

| Method | Catalyst | Formyl Source | Key Features |

|---|---|---|---|

| Annulative Formylation | Copper(II) | DMF | One-pot synthesis from o-alkynylanilines; broad substrate scope. nih.gov |

| Catalytic Vilsmeier-Haack | 3-methyl-1-phenyl-2-phospholene 1-oxide | DMF | Mild, room temperature conditions; high yield. orgsyn.org |

N-Mesylation Strategies for Indole-3-carbaldehyde

The most direct route to this compound involves the N-mesylation of commercially available indole-3-carbaldehyde. This strategy focuses on creating the N-S bond at the indole nitrogen.

Direct N-Sulfonation of Indole-3-carbaldehyde

The protection of the indole nitrogen with an electron-withdrawing group, such as a methylsulfonyl (mesyl) group, is a well-established practice in indole chemistry. ekb.eg The direct N-sulfonation of indole-3-carbaldehyde is achieved by reacting it with methanesulfonyl chloride. lookchem.com This reaction is typically performed in the presence of a base to deprotonate the indole N-H, facilitating the nucleophilic attack on the sulfur atom of the sulfonyl chloride. A reported synthesis gives a yield of 91.0% for this transformation. lookchem.com The use of an electron-withdrawing group like mesyl on the nitrogen is a common strategy. ekb.eg

Optimization of Reaction Conditions for N-Mesylation

Optimizing the reaction conditions is crucial for achieving high yields and purity in the N-mesylation of indole-3-carbaldehyde. Key parameters to consider include the choice of base, solvent, and reaction temperature. For the related N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride, triethylamine (B128534) is used as the base in a tetrahydrofuran (THF) solvent at room temperature. Similar conditions, employing a non-nucleophilic organic base, are suitable for N-mesylation to avoid side reactions. The selection of an appropriate solvent is also important to ensure the solubility of the starting materials and reagents.

Table 2: Reagents for N-Sulfonation of Indole-3-carbaldehyde

| Reagent | Role | Example |

|---|---|---|

| Indole-3-carbaldehyde | Starting Material | The substrate for N-mesylation. |

| Methanesulfonyl chloride | Mesylating Agent | Provides the methylsulfonyl group. lookchem.com |

| Base | Proton Scavenger | Triethylamine, Pyridine. nih.gov |

Selective N-Mesylation in the Presence of Aldehyde Functionality

A key challenge in the synthesis is to achieve selective N-mesylation without affecting the aldehyde group at the C3 position. The indole N-H is significantly more acidic and nucleophilic than any C-H protons on the aldehyde group, and the oxygen of the carbonyl is a much weaker nucleophile than the deprotonated indole nitrogen. Therefore, under basic conditions, the reaction with methanesulfonyl chloride occurs preferentially at the nitrogen atom. The aldehyde functionality is generally stable under these conditions and does not interfere with the N-sulfonation process, ensuring high chemoselectivity. This selectivity is fundamental to the viability of direct N-mesylation as a synthetic route.

Synthesis via Oxidation of (1-(Methanesulfonyl)-1H-indol-3-yl)methanol

An alternative pathway to this compound involves the oxidation of the corresponding alcohol, (1-(methanesulfonyl)-1H-indol-3-yl)methanol. This method separates the introduction of the mesyl group from the formation of the aldehyde. The precursor alcohol can be synthesized first, followed by a selective oxidation step. For a similar compound, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, the precursor alcohol was oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the target aldehyde in 81% yield. nih.gov This demonstrates that standard oxidation reagents can be effectively used to convert the N-mesylated indolyl-methanol to the desired carbaldehyde without cleaving the N-sulfonyl group.

Multi-Step Synthetic Sequences Incorporating N-Mesylation and Aldehyde Formation

Multi-step syntheses provide flexibility in constructing the target molecule. One logical sequence involves the N-mesylation of indole itself, followed by formylation at the C3 position. Protecting the nitrogen with the electron-withdrawing mesyl group deactivates the indole ring, which can make subsequent electrophilic substitution, like formylation, more challenging.

A more common and effective multi-step sequence involves starting with indole, performing a formylation reaction (e.g., Vilsmeier-Haack) to produce indole-3-carbaldehyde, and then executing the N-mesylation as the final step. lookchem.com This approach takes advantage of the high reactivity of the unprotected indole in the formylation step.

An alternative multi-step route involves the synthesis of (1-(phenylsulfonyl)-1H-indol-2-yl)methanol through a Sonogashira reaction of N-(2-iodophenyl)benzenesulfonamide with propargyl alcohol, followed by oxidation to the aldehyde. nih.gov A similar strategy could be adapted for the 1-mesyl-3-formyl isomer, starting from the appropriately substituted iodoaniline and methanesulfonyl chloride. This highlights the modularity of synthetic approaches where different fragments of the molecule are assembled sequentially. nih.gov

Chemical Reactivity and Transformative Reactions of 1 Mesyl 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Group at C-3

The aldehyde functionality is a versatile handle for chemical modifications, allowing for the construction of new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of 1-Mesyl-1H-indole-3-carbaldehyde readily undergoes attack by various nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which then proceeds to a stable product.

The condensation of 1H-indole-3-carbaldehyde, the parent compound of its mesylated analog, with primary amines or hydrazine (B178648) derivatives is a well-established method for forming Schiff bases (aldimines) and hydrazones, respectively. ekb.eg The reaction with primary amines, often catalyzed by an acid, leads to the formation of a C=N double bond, yielding the corresponding aldimine. ekb.eg

For instance, 1H-indole-3-carbaldehyde has been reacted with various amino compounds, such as aminophenols and L-amino acids (histidine, glutamic acid, aspartic acid), to produce novel heterocyclic Schiff bases. nih.gov These reactions are typically characterized by spectroscopic methods to confirm the structure of the resulting imine linkage. nih.gov Similarly, reactions with substituted anilines like anisidine and 2-cyanoaniline have been reported to yield the corresponding Schiff base derivatives. ekb.eg The formation of these products is a direct consequence of the nucleophilic attack of the amine on the aldehyde's carbonyl group. ekb.egresearchgate.netnveo.org

Table 1: Examples of Schiff Base Formation with 1H-Indole-3-carbaldehyde

| Reactant | Product Type | Reference |

|---|---|---|

| L-Amino Acids (e.g., Histidine) | Heterocyclic Schiff Base | nih.gov |

| Aminophenols | Heterocyclic Schiff Base | nih.gov |

| Anisidine | Aldimine Derivative | ekb.eg |

| 4,6-diaminobenzene-1,3-dithiol | Dithiol Schiff Base | researchgate.netnveo.org |

Further extending the nucleophilic addition reactions, this compound is expected to react with semicarbazide (B1199961) and thiosemicarbazide (B42300) to yield the corresponding semicarbazones and thiosemicarbazones. These reactions are standard derivatizations for aldehydes. ekb.eg

The synthesis of indole-3-carboxaldehyde (B46971) thiosemicarbazone is achieved through the Schiff base condensation of the aldehyde with thiosemicarbazide, typically by refluxing in ethanol. aku.edu.trresearchgate.net The resulting thiosemicarbazones are characterized by specific spectroscopic signatures, such as the C=N (azomethine) and C=S stretching bands in FT-IR spectra, and characteristic singlets for the CH and NH protons in ¹H NMR spectra. aku.edu.tr

Similarly, various indole-3-carbaldehyde semicarbazone derivatives have been synthesized and characterized. researchgate.netdoaj.org For example, derivatives such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide have been prepared and their structures confirmed using techniques like ESI-MS, FT-IR, and NMR spectroscopy. researchgate.netdoaj.org Two-dimensional NMR studies have revealed that these molecules can exist in specific isomeric forms, such as the cisE configuration, in solution. researchgate.netdoaj.org

Table 2: Semicarbazone and Thiosemicarbazone Synthesis from Indole-3-carbaldehyde

| Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Thiosemicarbazide | Indole-3-carboxaldehyde thiosemicarbazone | Reflux in Ethanol | aku.edu.trresearchgate.net |

| Semicarbazide HCl | Indole-3-carbaldehyde semicarbazone | Standard condensation | ekb.egresearchgate.netdoaj.org |

The addition of a cyanide anion to the carbonyl group of an aldehyde results in the formation of a cyanohydrin. libretexts.org This nucleophilic addition reaction involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon. libretexts.org The reaction is reversible and is a key step in transformations such as the Strecker amino acid synthesis. libretexts.org

The formation of a cyanohydrin from indole-3-carbaldehyde has been documented. core.ac.uk Generally, the reaction can be carried out using hydrogen cyanide (HCN) or by treating the aldehyde with a cyanide salt. libretexts.org Modern methods often employ trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalyst, which yields the corresponding trimethylsilyl ether of the cyanohydrin. Various catalysts, including gold(III) chloride and dispersed NbF₅, have been shown to efficiently promote this transformation for a range of aldehydes. organic-chemistry.org

Table 3: General Conditions for Cyanohydrin Formation

| Cyanide Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Hydrogen Cyanide (HCN) | Base catalysis | Cyanohydrin | libretexts.org |

| Trimethylsilyl Cyanide (TMSCN) | NbF₅ (0.5 mol%), solvent-free | Cyanohydrin silyl (B83357) ether | organic-chemistry.org |

| Trimethylsilyl Cyanide (TMSCN) | AuCl₃ (1 mol%), room temp | Cyanohydrin silyl ether | organic-chemistry.org |

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds. The aldehyde group of this compound is an excellent electrophile for such transformations.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. sciensage.info 1H-Indole-3-carbaldehyde is a known substrate for this reaction, yielding α,β-unsaturated indole (B1671886) derivatives. acgpubs.orgresearchgate.net

The reaction involves the condensation of the aldehyde with compounds containing an acidic methylene group (e.g., malononitrile, dimethyl malonate, nitromethane) in the presence of a catalyst system, often piperidine (B6355638) and acetic acid. acgpubs.org While effective, some aldehydes, including indole-3-carbaldehyde, may require longer reaction times to achieve high yields. sciensage.info The resulting products are versatile intermediates for further synthetic elaborations. acgpubs.org For example, the Knoevenagel adducts can undergo subsequent reactions like acetylation or cyclization. acgpubs.orgnih.gov

Table 4: Knoevenagel Condensation of 1H-Indole-3-carbaldehyde

| Active Methylene Compound | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Nitromethane | Acetic acid, Piperidine | α,β-Unsaturated nitro compound | acgpubs.org |

| Malononitrile | Acetic acid, Piperidine | α,β-Unsaturated dinitrile | acgpubs.org |

| Dimethyl malonate | Acetic acid, Piperidine | α,β-Unsaturated diester | acgpubs.org |

| Ethyl nitroacetate | Acetic acid, Piperidine | α,β-Unsaturated nitroester | acgpubs.org |

Aldol Condensation

The aldehyde functionality at the C-3 position of this compound is capable of participating in Aldol condensation reactions. In this type of reaction, the aldehyde reacts with a ketone or another compound containing an enolizable proton in the presence of a base or acid catalyst. The general mechanism involves the formation of an enolate which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. mdpi.com

While specific studies on the Aldol condensation of this compound are not extensively documented in dedicated literature, the reactivity can be inferred from the known chemistry of indole-3-carbaldehydes. For instance, indole-3-carbaldehyde is known to condense with various ketones. youtube.com The electron-withdrawing nature of the N-mesyl group in this compound would render the carbonyl carbon more electrophilic and thus potentially more reactive towards nucleophilic attack by an enolate. The reaction typically leads to the formation of a β-hydroxy carbonyl compound, which may subsequently undergo dehydration to yield an α,β-unsaturated carbonyl product, a chalcone-like structure.

A general representation of this reaction is as follows:

Table 1: Representative Aldol Condensation of Indole-3-Carbaldehydes

| Aldehyde Reactant | Ketone Reactant | Product Type | Reference |

| Indole-3-carbaldehyde | Acetophenone | α,β-Unsaturated Ketone | youtube.com |

| Indole-3-carbaldehyde | Cyclohexanone | α,β-Unsaturated Ketone | youtube.com |

| This compound | Generic Ketone (R-CO-CH₃) | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Inferred |

Oxidation and Reduction Reactions of the Aldehyde Moiety

The aldehyde group of this compound can undergo both oxidation and reduction, providing access to other important indole derivatives.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-mesyl-1H-indole-3-carboxylic acid . Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids are suitable for this transformation. The oxidation of unsubstituted indole-3-carbaldehyde to indole-3-carboxylic acid is a well-established reaction. ekb.egmasterorganicchemistry.com Given the stability of the N-mesyl group to many oxidative conditions, similar reagents can be applied.

Reduction: Reduction of the aldehyde moiety yields the corresponding primary alcohol, (1-mesyl-1H-indol-3-yl)methanol . This transformation is readily achieved using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of aldehydes and ketones and is suitable for this purpose. masterorganicchemistry.comlibretexts.orgsci-hub.se Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed, although care must be taken as it can sometimes affect other functional groups. libretexts.orgchemistrysteps.commasterorganicchemistry.com The reduction with NaBH₄ is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comsci-hub.se

Table 2: Oxidation and Reduction of the Aldehyde Moiety

| Reaction | Starting Material | Product | Typical Reagents | Reference |

| Oxidation | This compound | 1-Mesyl-1H-indole-3-carboxylic acid | KMnO₄, Jones Reagent | ekb.egacs.org (by analogy) |

| Reduction | This compound | (1-Mesyl-1H-indol-3-yl)methanol | NaBH₄, LiAlH₄ | masterorganicchemistry.comlibretexts.orgchemistrysteps.com (by analogy) |

Reactions at the Indole Core Modulated by the N-Mesyl Group

The N-mesyl group, being strongly electron-withdrawing, significantly deactivates the pyrrole (B145914) ring of the indole nucleus towards electrophilic attack. This alters the typical reactivity pattern observed for N-H or N-alkyl indoles, where C-3 is the most reactive site. bhu.ac.in

Electrophilic Aromatic Substitution on the N-Mesylated Indole Ring

With the pyrrole ring deactivated, electrophilic aromatic substitution on this compound is directed towards the benzene (B151609) ring (the carbocyclic ring). The preferred positions for substitution are typically C-5 and C-6. For example, the nitration of unsubstituted 1H-indole-3-carboxaldehyde with nitric acid in acetic acid yields 6-nitro-1H-indole-3-carboxaldehyde. ekb.eg A similar regioselectivity is expected for the N-mesylated derivative, as the directing effects of the fused pyrrole system and the C-3 aldehyde would favor substitution at the C-6 position. Halogenation reactions, such as bromination or chlorination, would also be expected to occur on the benzene portion of the indole core. mdpi.com

Functionalization at Various Positions (e.g., C-2, C-4, C-5, C-6, C-7)

The N-mesyl group serves as an effective directing group for the metalation of the indole ring, particularly at the C-2 position. bhu.ac.in Treatment of N-mesylindole with a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) at low temperatures leads to deprotonation at C-2, generating a 2-lithioindole species. uwindsor.ca This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-2 position.

Functionalization at the C-4, C-5, C-6, and C-7 positions of the benzene ring often requires a different strategy, such as a halogen-metal exchange or a directed ortho-metalation approach if a suitable directing group is present on the carbocyclic ring. uni-muenchen.deresearchgate.net For instance, a bromo-substituted derivative of this compound could undergo lithium-halogen exchange to generate a lithiated species at the corresponding position, which can then be functionalized. Recent studies have also explored direct C-H functionalization methods on the benzene ring of indoles, often requiring specific directing groups and transition metal catalysts. researchgate.netsci-hub.se

Metal-Catalyzed Cross-Coupling Reactions of Substituted Derivatives

Halogenated derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity.

Common cross-coupling reactions applicable to halo-N-mesyl-indoles include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govnih.govresearchgate.net A bromo- or iodo-substituted this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govnih.govorganic-chemistry.org This allows for the introduction of vinyl groups onto the indole core.

Sonogashira Coupling: This is a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted indoles. researchgate.net

Table 3: Metal-Catalyzed Cross-Coupling Reactions for Halo-Indole Derivatives

| Coupling Reaction | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Bromo- or Iodo-N-mesyl-indole | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or Vinyl-substituted indole | nih.govnih.gov |

| Heck | Bromo- or Iodo-N-mesyl-indole | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Alkenyl-substituted indole | nih.govnih.gov |

| Sonogashira | Iodo-N-mesyl-indole | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted indole | researchgate.net |

Reactions Related to the N-Mesyl Moiety

The N-mesyl group, while crucial for modulating the reactivity of the indole ring, is often employed as a protecting group that can be removed at a later stage of a synthetic sequence. The cleavage of the sulfonyl group from the indole nitrogen restores the N-H functionality. Several methods have been developed for the deprotection of N-sulfonylindoles.

Common deprotection methods include:

Magnesium in Methanol: This reducing system is effective for the cleavage of N-tosyl and N-mesyl groups from indoles. researchgate.netresearchgate.netnih.govuwo.ca

Basic Hydrolysis: Strong basic conditions, such as refluxing with sodium hydroxide (B78521) or potassium hydroxide in an alcohol or aqueous medium, can effect the hydrolysis of the N-sulfonyl bond. luc.eduubc.ca

Fluoride (B91410) Reagents: Tetrabutylammonium (B224687) fluoride (TBAF) has been reported as a reagent for the cleavage of N-sulfonyl groups, often used in a polar aprotic solvent like THF. nih.govnih.govchemspider.com

The choice of deprotection method depends on the stability of other functional groups present in the molecule. For this compound and its derivatives, milder conditions would be preferable to avoid potential side reactions involving the aldehyde or other sensitive moieties.

Selective Cleavage of the N-Mesyl Group for Deprotection

The N-mesyl group serves as an effective protecting group for the indole nitrogen. Its removal, or deprotection, is a crucial step in multi-step syntheses to restore the NH functionality for further reactions or to yield the final target molecule. The stability of the N-sulfonyl bond requires specific conditions for cleavage, and methods that are mild and compatible with other functional groups are highly sought after. researchgate.net

While many deprotection methods for N-sulfonyl groups can be harsh, a particularly mild and efficient method has been developed for N-tosylated indoles, which is analogous to the N-mesyl group, using cesium carbonate in a mixed solvent system like tetrahydrofuran (B95107) (THF) and methanol (MeOH). researchgate.net This method has been shown to be effective for a variety of substituted indoles, including those with sensitive functional groups. researchgate.netresearchgate.net The reaction is believed to proceed via nucleophilic attack of the methoxide (B1231860) ion (formed from methanol and cesium carbonate) on the sulfur atom.

The efficiency of this deprotection can be influenced by the stoichiometry of the base and the solvent system. Studies on the closely related N-tosyl-5-bromoindole demonstrated that at least 3 equivalents of cesium carbonate were necessary for the reaction to proceed to completion in a reasonable timeframe. researchgate.net The use of a co-solvent like THF is often required to solubilize the lipophilic N-sulfonylated indole substrates. researchgate.net This methodology has been successfully applied to the deprotection of N-tosyl azaindoles and imidazoles as well. researchgate.net

| Substrate | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Tosyl-5-bromoindole | Cs2CO3 (3 equiv), THF-MeOH (2:1), 22 °C, 5 h | 95.2 | researchgate.net |

| N-Tosyl-3-methylindole | Cs2CO3 (3 equiv), THF-MeOH (2:1), 22 °C, 24 h | 92.3 | researchgate.net |

| Methyl 1-tosyl-1H-indole-6-carboxylate | Cs2CO3 (3 equiv), THF-EtOH (2:1), 22 °C, 24 h | 93.5 | researchgate.net |

| N-Tosyl-5-nitroindole | Cs2CO3 (3 equiv), THF-MeOH (2:1), 0-5 °C, 0.5 h | 90.4 | researchgate.net |

| N-Tosyl-5-azaindole | Cs2CO3 (3 equiv), THF-MeOH (2:1), 22 °C, 2 h | 94.6 | researchgate.net |

This table presents data for the deprotection of N-tosyl indoles, a reaction analogous to the deprotection of N-mesyl indoles.

Reactivity of the Mesyl Group Towards Nucleophiles or Reductions

The N-mesyl group not only serves as a protecting group but also actively participates in or influences the course of chemical reactions. Its strong electron-withdrawing nature activates the indole ring, making it susceptible to transformations not typically observed in N-unprotected indoles.

Reactivity Towards Nucleophiles: The placement of an electron-withdrawing group on the indole nitrogen makes the indole ring system more electrophilic and thus more reactive towards nucleophiles. sci-hub.se While simple indoles are generally poor substrates for nucleophilic attack, N-sulfonylindoles can undergo such reactions. For instance, radical cyclizations of certain N-sulfonylindoles can lead to the formation of spiro-imines. This transformation involves an initial radical cyclization onto the indole C3 position, followed by the elimination of a sulfonyl radical, demonstrating that the N-sulfonyl group can act as a leaving group under radical conditions. beilstein-journals.org

In other contexts, the mesyl group can activate adjacent positions for nucleophilic substitution. For example, various nucleophiles have been shown to react with 1-hydroxy-N-trifluoroacetyltryptamine in the presence of mesyl chloride, where the mesylate is formed in situ and facilitates nucleophilic attack at the C3a position to form hexahydropyrrolo[2,3-b]indoles. researchgate.net This highlights the role of the mesyl group as a good leaving group, a principle that can be extended to the reactivity of this compound in specifically designed reactions.

Reactivity in Reductions: The N-sulfonyl group can be cleaved under reductive conditions. The reduction of N-phenylsulfonyl indoles has been achieved using reagents like sodium cyanoborohydride in trifluoroacetic acid. acs.org Furthermore, tin hydride-mediated radical cyclizations of N-sulfonylindoles can result in the in situ reduction of intermediate imines. beilstein-journals.org In these reactions, after the initial cyclization and ejection of the sulfonyl radical to form an imine, the tin hydride reagent can then reduce the imine functionality to an amine. beilstein-journals.org This showcases a dual role for the N-sulfonyl group: first as a facilitator of the initial cyclization and then as a leaving group, with the subsequent reduction occurring at a different part of the molecule.

The reactivity of the N-mesyl group is therefore context-dependent. It can be a stable protecting group, an activating group for nucleophilic attack on the indole ring, a leaving group in radical or nucleophilic substitution reactions, or be removed entirely under specific reductive conditions.

| Reaction Type | Substrate Type | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Radical Cyclization/Reduction | 2-halo-N-(3-methyl-N-sulfonylindole)anilines | Tributyltin hydride, AIBN | Formation of spiro-indoline via imine reduction | beilstein-journals.org |

| Radical Cyclization/Imine Isolation | 2-ester-substituted indole derivative | Tributyltin hydride, AIBN | Formation and isolation of stable spiro-imine | beilstein-journals.org |

| Reductive Deprotection | N-Phenylsulfonylindoles | NaBH3CN, CF3COOH | Reduction to indoline | acs.org |

| Nucleophilic Substitution (via in situ mesylation) | 1-Hydroxy-Nb-trifluoroacetyltryptamine | Mesyl chloride, Nucleophiles (e.g., indole, anisole) | 3a-substituted hexahydropyrrolo[2,3-b]indoles | researchgate.net |

Derivatization Strategies and Synthetic Utility of 1 Mesyl 1h Indole 3 Carbaldehyde

Construction of Diverse Heterocyclic Systems

The aldehyde functionality at the C3 position of 1-Mesyl-1H-indole-3-carbaldehyde is a versatile handle for the construction of a wide array of heterocyclic structures. The N-mesyl group, by protecting the indole (B1671886) nitrogen, prevents unwanted side reactions and directs reactivity towards the aldehyde and the C2 position of the indole core.

The synthesis of fused indole systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. rsc.org this compound and its analogs are valuable precursors for creating such fused structures. For instance, N-sulfonylated indoles can be elaborated to form fused ring systems like oxazino[4,3-a]indoles. While specific examples starting directly from this compound are not prevalent, the general strategy involves the functionalization of the indole nitrogen, followed by an intramolecular cyclization. For example, a synthetic route to 3,4-dihydro-1H- ekb.egCurrent time information in Bangalore, IN.oxazino[4,3-a]indoles has been developed starting from ethyl 1H-indole-2-carboxylates, which are first N-alkylated with reagents like mesyl glycerol (B35011) carbonate (MGC) and then undergo intramolecular cyclization. rsc.orgnih.govnih.gov This highlights the utility of N-activation with sulfonyl groups in the synthesis of fused indole derivatives. The creation of pyrazino[1,2-a]indole (B3349936) nuclei, another important fused heterocyclic system, often involves the cyclization of an indole with various functional groups at the C2 position with a nucleophile linked to the indole nitrogen. mdpi.com

The aldehyde group of this compound is a key functional group for the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. ekb.egnih.gov The carbonyl group readily undergoes condensation and cycloaddition reactions with a range of dinucleophiles. ekb.egresearchgate.net

Nitrogen-Containing Heterocycles: The reaction of this compound with compounds containing amino groups is a common strategy for synthesizing nitrogen-containing heterocycles. ekb.eg For example, multicomponent reactions involving indole-3-carbaldehyde, an amine, and a third component can lead to the formation of complex nitrogenous heterocycles like pyrimidine (B1678525) and triazole derivatives. researchgate.net The synthesis of pyrazino[1,2-a]indoles has been achieved through the cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles using ammonia, demonstrating a pathway to nitrogen-containing fused systems. mdpi.com

Oxygen-Containing Heterocycles: Oxygen-containing heterocycles can be synthesized through reactions that engage the aldehyde functionality. For example, the reaction of indole-3-carbaldehyde with active methylene (B1212753) compounds in the presence of a base can lead to the formation of pyran-based fused systems. evitachem.com The synthesis of oxazino[4,3-a]indoles from N-sulfonylated indole precursors is a prime example of constructing fused oxygen-containing heterocycles. rsc.orgnih.gov

Sulfur-Containing Heterocycles: The aldehyde can be converted into a thiocarbonyl group or reacted with sulfur-containing reagents to form sulfur-containing heterocycles. The synthesis of thiosemicarbazone derivatives from indole-3-carboxyaldehyde demonstrates the facile reaction with sulfur-containing nucleophiles. researchgate.net These derivatives can be further cyclized to form various sulfur-containing heterocyclic rings.

| Starting Material | Reagent(s) | Product Type | Heterocycle Formed |

| 1H-Indole-3-carbaldehyde | Ethyl 3-oxobutanoate, Malononitrile, Et3N | Fused Heterocycle | Pyran |

| 1H-Indole-3-carbaldehyde | Barbituric Acid, Malononitrile, Et3N | Fused Heterocycle | Pyranopyrimidine |

| 1H-Indole-3-carbaldehyde | Thiourea | Fused Heterocycle | Pyrimidine-thione |

| N-Alkylated Indole-2-carboxylate | Mesyl Glycerol Carbonate | Fused Heterocycle | Oxazino[4,3-a]indole |

| 1H-Indole-3-carbaldehyde | Thiosemicarbazide (B42300) | Schiff Base | Thiosemicarbazone |

Utilization in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a complex product, are highly valued for their efficiency and atom economy. researchgate.netrsc.org 1H-Indole-3-carbaldehyde and its derivatives are excellent substrates for a variety of MCRs, leading to the rapid assembly of structurally diverse and pharmaceutically relevant scaffolds. researchgate.netbeilstein-journals.org The use of this compound in MCRs would offer the advantage of having a protected indole nitrogen, which can be deprotected in a subsequent step if desired.

A common MCR involving indole-3-carbaldehyde is the three-component reaction with an active methylene compound and a C-H acid, often catalyzed by a base like triethylamine (B128534). evitachem.com For example, the reaction of 1H-indole-3-carbaldehyde, malononitrile, and various active methylene compounds such as ethyl 3-oxobutanoate or dimedone yields highly functionalized pyran-based heterocycles. evitachem.com Similarly, four-component reactions involving an indole, an aldehyde, an amine, and another component are also known to produce complex indole-based architectures. mdpi.com The N-mesyl group in this compound would remain intact under many of these reaction conditions, allowing for its participation as a stable building block in the construction of complex molecular frameworks.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Three-component | 1H-Indole-3-carbaldehyde | Malononitrile | Ethyl 3-oxobutanoate | Ethyl 2-amino-4-(1H-indol-3-yl)-6-methyl-4H-pyran-3-carboxylate derivative |

| Three-component | 1H-Indole-3-carbaldehyde | Malononitrile | Dimedone | 2-Amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| Three-component | 1H-Indole-3-carbaldehyde | Malononitrile | Barbituric Acid | 5-(1H-Indol-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivative |

Preparation of Scaffolds for Complex Organic Synthesis

The derivatization of this compound provides a range of molecular scaffolds that are valuable intermediates in the synthesis of more complex target molecules, including natural products and pharmaceuticals. ekb.egorgsyn.org The N-mesyl group can act as a directing group or a protecting group that can be removed later in the synthetic sequence. ekb.eg

The products obtained from the reactions described in the previous sections, such as the fused indole derivatives and the highly substituted heterocycles from MCRs, serve as excellent starting points for further chemical transformations. For example, the fused oxazino[4,3-a]indole system can be further functionalized at various positions to create a library of compounds for biological screening. rsc.org The N-mesyl group is stable to a variety of reaction conditions, but can be removed using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), allowing for the unmasking of the indole N-H for further functionalization. ekb.eg This strategic use of the N-mesyl group is crucial in multistep syntheses where control over the reactivity of the indole nitrogen is essential.

Generation of Deuterated Indole Derivatives

Isotopically labeled compounds, particularly those containing deuterium (B1214612), are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. nih.gov The generation of deuterated indole derivatives can be achieved through various methods, and this compound can be a substrate for such transformations.

A common method for introducing a deuterium atom at the formyl position of an aldehyde is through a catalytic Vilsmeier-Haack type formylation using a deuterated formyl source, such as deuterated N,N-dimethylformamide (DMF-d7). nih.gov While this method is typically used to introduce the aldehyde group itself, it demonstrates a viable route to formyl-deuterated indole-3-carboxaldehydes. nih.gov Alternatively, the aldehyde group of this compound can be reduced with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4) to produce a deuterated alcohol, which can then be re-oxidized to the deuterated aldehyde if required. uark.edu This two-step process allows for the specific introduction of deuterium at the C3-methylene position after reduction.

| Deuteration Method | Reagent(s) | Position of Deuteration |

| Catalytic Vilsmeier-Haack Reaction | DMF-d7, Phosphine (B1218219) Oxide Catalyst | Formyl group (C=O)-D |

| Reduction and Oxidation | 1. LiAlD4 2. Oxidizing agent (e.g., PCC) | Methylene group (CDHOH) then back to aldehyde (CDO) |

Mechanistic Investigations in the Chemistry of 1 Mesyl 1h Indole 3 Carbaldehyde

Elucidation of Reaction Pathways for Key Transformations

The chemistry of 1-Mesyl-1H-indole-3-carbaldehyde is characterized by several key transformations, with mechanistic studies revealing the intricate pathways that govern product formation. Two notable examples are C-H functionalization and multicomponent reactions.

One of the most significant transformations is the direct, regioselective C-H iodination at the C5 position. Research has shown that the reaction of this compound with N-iodosuccinimide (NIS) proceeds efficiently without the need for a metal catalyst. sci-hub.se Mechanistic studies suggest that this transformation likely proceeds via a radical pathway. sci-hub.se This pathway is distinct from many electrophilic aromatic substitution reactions common to indoles, highlighting a unique reaction mode facilitated by the N-mesyl group.

Another area of mechanistic interest is the participation of N-mesyl indoles in complex, catalyzed reaction cascades. For instance, rhodium(II) catalysts have been employed in multicomponent reactions involving N-mesyl-substituted triazoles and indoles. nih.gov The proposed mechanism involves the catalyst generating a highly reactive α-imino rhodium(II) carbene intermediate from the triazole. nih.gov This intermediate can then be trapped by various nucleophiles, including indoles, to construct complex molecular scaffolds. While this example does not use this compound as the starting material, it illustrates a plausible reaction pathway for N-mesyl-bearing heterocycles in such transformations.

Furthermore, the N-mesyl group can be cleaved (deprotected) under specific conditions, which is a crucial step in multi-step syntheses. Copper(I)-catalyzed domino reactions have been developed that involve a sequence of coupling, indole (B1671886) formation, and subsequent deprotection of the N-mesyl group upon treatment with reagents like sodium methoxide (B1231860). organic-chemistry.org This pathway underscores the role of the mesyl group as a temporary protecting group that can be removed to reveal the N-H indole, allowing for further functionalization.

Role of the N-Mesyl Group in Directing Regioselectivity and Reactivity

Unlike N-H or N-alkyl indoles which typically undergo electrophilic substitution at the electron-rich C3 position, the N-mesyl group deactivates the pyrrole (B145914) ring towards classical electrophilic attack. This deactivation, however, opens up alternative reaction pathways. The reduced electron density at C3 allows for functionalization at other positions of the indole core, which are often difficult to access.

A prime example is the direct C5-iodination of this compound. sci-hub.se While unprotected indoles often yield complex mixtures or require elaborate directing group strategies for C5-functionalization, the N-mesyl derivative reacts with high regioselectivity. This suggests that the electronic influence of the mesyl group, possibly in concert with the proposed radical mechanism, favors substitution at the benzene (B151609) ring portion of the indole. sci-hub.se Similarly, N-sulfonyl groups can direct arylation to the C7 position under palladium catalysis, showcasing the versatility of this class of protecting groups in controlling regioselectivity. nih.gov

The table below compares the typical sites of reactivity for different N-substituted indoles, illustrating the unique directing effect of the N-mesyl group.

| Indole Derivative | Typical Site of Electrophilic/Radical Attack | Catalyst/Conditions | Reference |

| 1H-Indole | C3 | Various | rsc.org |

| 1-Methyl-1H-indole | C3 | Friedel-Crafts | nih.gov |

| This compound | C5 (Iodination) | NIS, no metal | sci-hub.se |

| N-P(O)tBu₂-indole | C7 (Arylation) | Pd(OAc)₂ / Cu(OTf)₂ | nih.gov |

The N-mesyl group also enhances the acidity of the N-H proton in its parent compound, 1H-indole, facilitating deprotonation and subsequent N-alkylation or N-arylation. beilstein-journals.org In the context of this compound, the group's presence is fixed, but this inherent property of influencing nitrogen chemistry is a cornerstone of its utility in synthesis. Its compatibility with a range of reagents, including those used in coupling and formylation reactions, makes it a robust protecting group. sci-hub.seorgsyn.org

Stereochemical Aspects of Derivatization Reactions

The stereochemistry of reactions involving derivatives of this compound is a critical aspect for the synthesis of chiral molecules. The bulky and electronically demanding N-mesyl group can exert significant steric and electronic influence on the stereochemical course of reactions, both at the C3-aldehyde and at other positions of the indole nucleus.

While specific studies focusing exclusively on the stereochemical outcomes for this compound are not extensively documented, principles can be drawn from analogous systems. For example, in catalytic asymmetric Friedel-Crafts reactions, the nature of the nitrogen substituent on the indole is known to be crucial for achieving high enantioselectivity. nih.gov The use of N-methylindole, for instance, has been shown to decrease both the yield and the enantioselectivity compared to the unprotected N-H indole in certain nickel-catalyzed reactions. nih.gov This suggests that the N-mesyl group in this compound would likely have a profound impact on the transition state geometry of similar asymmetric transformations, influencing the facial selectivity of nucleophilic attack.

Furthermore, stereochemical rationales have been proposed for rearrangements in related N-tosyl indole systems. core.ac.uk These principles can be extended to the N-mesyl analogue. For reactions involving the addition of a chiral nucleophile to the C3-aldehyde, the N-mesyl group could sterically hinder one face of the carbonyl group, leading to a diastereoselective outcome. The specific conformation adopted by the N-mesyl group relative to the indole plane could dictate the direction of incoming reagents, thereby controlling the formation of specific stereoisomers.

Catalysis in the Synthesis and Transformations of this compound

Catalysis is indispensable for both the synthesis and the subsequent transformations of this compound, enabling efficient and selective reactions under mild conditions. Various transition metals have been shown to be effective in mediating reactions involving N-sulfonylated indoles.

Synthesis: The Vilsmeier-Haack reaction, a classical method for formylating indoles at the C3 position, can be performed in a catalytic manner. orgsyn.orgorgsyn.org Recent advancements have described a catalytic version using a phosphine (B1218219) oxide catalyst, which is compatible with various functional groups and N-protecting groups, including N-mesyl. orgsyn.org

Transformations:

Copper Catalysis: Copper(I) catalysts are effective in domino reactions that can include the formation of the indole ring followed by N-arylation and, if desired, the cleavage of the N-mesyl group. organic-chemistry.org

Rhodium Catalysis: As mentioned earlier, Rh(II) complexes catalyze multicomponent reactions that can construct complex heterocyclic systems from N-sulfonylated triazoles and indoles. nih.gov

Palladium Catalysis: Palladium catalysts are widely used for C-H functionalization reactions. While many examples focus on other directing groups, the principles are applicable to N-mesyl indoles for reactions like C-H arylation. nih.gov

Gold Catalysis: Gold(I) catalysts have been shown to be highly effective for the regioselective hydrogen isotope labeling of indoles. chemrxiv.org While tested on N-methyl and N-benzyl indoles, the mild conditions and high selectivity suggest potential applicability to N-mesyl derivatives for creating deuterated or tritiated analogues. chemrxiv.org

The following table summarizes some of the catalytic systems employed in the chemistry of N-sulfonylated indoles and related compounds.

| Catalyst System | Transformation Type | Specific Reaction | Reference |

| Phosphine Oxide | Formylation | Catalytic Vilsmeier-Haack Synthesis | orgsyn.org |

| Cu(I) | Domino Reaction | Coupling/Indole Formation/N-Arylation | organic-chemistry.org |

| Rh₂(OAc)₄ | Multicomponent Reaction | α-Amino-β-indole Ketone Synthesis | nih.gov |

| Pd(OAc)₂ | C-H Functionalization | C7 Arylation of N-Phosphinoyl Indole | nih.gov |

| Au(I) | Isotope Labeling | C3 Deuteration of Indoles | chemrxiv.org |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-Mesyl-1H-indole-3-carbaldehyde in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive data on the chemical environment, connectivity, and spatial relationships of the atoms.

One-Dimensional (1D) NMR:

The ¹H NMR spectrum provides information about the chemical environment and multiplicity of the hydrogen atoms in the molecule. In a CDCl₃ solvent, the aldehydic proton appears as a sharp singlet at 10.12 ppm, a characteristic downfield shift due to the electron-withdrawing nature of the carbonyl group. The protons on the indole (B1671886) ring appear in the aromatic region, with the H-2 proton showing as a singlet at 8.13 ppm. The remaining aromatic protons (H-4, H-5, H-6, and H-7) resonate as a multiplet between 7.46 and 7.50 ppm, with the H-4 proton appearing as a distinct doublet at 8.36 ppm. The methyl protons of the mesyl group are observed as a singlet at 3.31 ppm, confirming the presence of the methylsulfonyl moiety. researchgate.net

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule. The aldehydic carbon (C=O) is found significantly downfield at 185.3 ppm. The carbons of the indole ring resonate between 112.7 and 135.9 ppm. The methyl carbon of the electron-withdrawing mesyl group appears at 41.8 ppm. researchgate.net

¹H NMR Data (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 10.12 | s | - |

| H-4 | 8.36 | d | 4.0 |

| H-2 | 8.13 | s | - |

| H-7 | 7.90 | d | 7.4 |

| H-5, H-6 | 7.46-7.50 | m | - |

| CH₃ | 3.31 | s | - |

Data sourced from Ghorai et al., 2017. researchgate.net

¹³C NMR Data (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185.3 |

| C-7a | 135.9 |

| C-2 | 135.2 |

| C-3a | 126.6 |

| C-5 | 126.2 |

| C-6 | 125.3 |

| C-4 | 122.9 |

| C-3 | 122.2 |

| C-7 | 112.7 |

| CH₃ | 41.8 |

Data sourced from Ghorai et al., 2017. researchgate.net

Two-Dimensional (2D) NMR:

While specific 2D NMR spectra for this compound are not detailed in the reviewed literature, a theoretical analysis based on its structure and 1D NMR data allows for the prediction of key correlations that would be observed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for establishing the connectivity of protons on the benzene (B151609) portion of the indole ring. Correlations would be expected between the adjacent aromatic protons H-4, H-5, H-6, and H-7, confirming their sequential arrangement. No cross-peaks would be expected for the aldehydic proton (10.12 ppm), the H-2 proton (8.13 ppm), or the mesyl methyl protons (3.31 ppm) as they are structurally isolated from other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. The HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals, for instance: δH 8.13 ppm with δC 135.2 ppm (C-2), δH 8.36 ppm with δC 122.9 ppm (C-4), and δH 3.31 ppm with δC 41.8 ppm (CH₃). This technique is essential for the unambiguous assignment of the protonated carbons.

The aldehydic proton (δH 10.12 ppm) showing correlations to C-3 (δC 122.2 ppm) and C-3a (δC 126.6 ppm).

The H-2 proton (δH 8.13 ppm) correlating to C-3 (δC 122.2 ppm), C-3a (δC 126.6 ppm), and C-7a (δC 135.9 ppm).

The methyl protons of the mesyl group (δH 3.31 ppm) showing a correlation to the sulfur atom, which is not NMR active, but more importantly for structure elucidation, no correlations to the indole ring carbons, confirming its attachment to the nitrogen atom.

The H-4 proton (δH 8.36 ppm) correlating to C-5 (δC 126.2 ppm) and C-7a (δC 135.9 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. While specific through-space correlations are difficult to predict without experimental data, this technique could potentially show correlations between the mesyl group protons and the H-7 proton, depending on the rotational conformation around the N-S bond.

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, EI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

ESI-MS and HRMS: High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provides a highly accurate mass measurement, which is used to confirm the elemental formula. For this compound, the calculated mass for the protonated molecule [M+H]⁺ (C₁₀H₁₀NO₃S) is 224.0381. The experimentally found value of 224.0375 is in excellent agreement, confirming the molecular formula. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₀H₁₀NO₃S]⁺ | 224.0381 | 224.0375 |

Data sourced from Ghorai et al., 2017. researchgate.net

EI-MS: Electron Ionization Mass Spectrometry (EI-MS) data for this compound has not been reported in the reviewed scientific literature. In a hypothetical EI-MS experiment, the molecular ion peak (M⁺·) at m/z 223 would be expected. Common fragmentation pathways for such a molecule would likely involve the cleavage of the nitrogen-sulfur bond, leading to a fragment corresponding to the indole-3-carbaldehyde cation (m/z 144) and the loss of the mesyl radical (·SO₂CH₃, 79 u). Another typical fragmentation for aromatic aldehydes is the loss of a carbonyl group (CO, 28 u), which could lead to further daughter ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic techniques probe the vibrational modes and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. The spectrum for this compound, recorded using a KBr pellet, shows a strong absorption band at 1676 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. Bands at 1541 cm⁻¹ are attributed to C=C stretching within the aromatic rings. The presence of the sulfonyl group is confirmed by characteristic stretching vibrations at 1367 cm⁻¹ and 1128 cm⁻¹. A band at 2923 cm⁻¹ corresponds to C-H stretching. researchgate.net

Infrared (IR) Spectroscopy Data (KBr)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2923 | C-H stretch |

| 1676 | C=O stretch (aldehyde) |

| 1541 | C=C stretch (aromatic) |

| 1367 | SO₂ stretch (asymmetric) |

| 1128 | SO₂ stretch (symmetric) |

Data sourced from Ghorai et al., 2017. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Experimental data on the UV-Vis absorption spectrum for this compound has not been reported in the reviewed literature. Generally, indole derivatives exhibit strong absorption in the UV region due to π→π* transitions within the aromatic system. The presence of the aldehyde and mesyl groups, both of which are electronically active, would be expected to influence the position and intensity of the absorption maxima compared to the parent indole structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. However, a single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature reviewed for this article. Therefore, definitive data on its crystal system, space group, and solid-state conformation are not available.

Computational Chemistry Studies of 1 Mesyl 1h Indole 3 Carbaldehyde

Electronic Structure Analysis and Bonding Characterization

The electronic structure of a molecule governs its stability, reactivity, and physical properties. For 1-Mesyl-1H-indole-3-carbaldehyde, computational methods are used to analyze the distribution of electrons and the nature of its chemical bonds.

Density Functional Theory (DFT) is a primary method for these investigations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. Such studies reveal the influence of the electron-withdrawing mesyl (methanesulfonyl) group at the N1 position and the carbaldehyde group at the C3 position on the indole (B1671886) ring system.

Natural Bond Orbital (NBO) Analysis is used to quantify charge distribution and analyze donor-acceptor (hyperconjugative) interactions. For N-sulfonylindoles, NBO analysis has shown significant ionic character in the S-O bonds, suggesting that S⁺–O⁻ is a more accurate Lewis structure description than S=O. mdpi.com The strength of the crucial S-N bond is attributed to hyperconjugative interactions, such as n_N → σ_S-C and n_N → σ_S-O. mdpi.com

Frontier Molecular Orbital (FMO) Analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net Computational analyses can generate maps of these orbitals, showing that the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the carbaldehyde and sulfonyl groups, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. wuxiapptec.comresearchgate.net

The following table outlines key reactivity descriptors that can be calculated from HOMO and LUMO energies to characterize the molecule's electronic properties.

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Conformational Analysis and Tautomerism

The three-dimensional structure and flexibility of this compound are critical to its function. Computational studies focus on identifying stable conformers and the energy barriers between them. While direct computational studies on the 1-mesyl derivative are not widely published, extensive DFT analysis has been performed on the closely related analogue, 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde . nih.gov These findings provide a strong basis for understanding the conformational landscape of the target molecule.

For these N-arylsulfonylindoles, the most significant conformational freedom involves rotation around the central S-N bond. nih.gov DFT and Intrinsic Reaction Coordinate (IRC) calculations on the tosyl analogue and related structures show that the rotational barrier between conformers is relatively low, falling within the 2.5–5.5 kcal/mol range. nih.gov This low barrier suggests that the molecule is flexible and can easily interconvert between different rotational states in solution.

X-ray crystallography of the tosyl analogue reveals that the molecules adopt a distinct "V-shape," with significant dihedral angles between the indole ring system and the phenyl ring of the sulfonyl group. nih.gov In the crystal structure, two independent molecules were found, representing two different conformers. nih.gov The key geometric parameters from this study, which are expected to be very similar for the 1-mesyl derivative, are presented below.

| Parameter | Molecule 1 | Molecule 2 | Description |

|---|---|---|---|

| Dihedral Angle (Indole/Benzene (B151609) Ring) | 79.08(6)° | 72.83(5)° | Angle between the fused indole ring and the sulfonyl's aryl ring. nih.gov |

| Torsion Angle (C8-C7-C9-O3) | -175.4(2)° | -174.1(2)° | Shows the carbaldehyde group is nearly co-planar with the indole ring. nih.gov |

Regarding tautomerism, computational studies on the parent indole molecule have investigated its isomerization pathways. These studies indicate that the 1H-indole form is significantly more stable than its tautomers, such as 3H-indole. acs.org The introduction of the strongly electron-withdrawing mesyl group at the N1 position is expected to further stabilize the 1H-indole form, making tautomerism a negligible consideration under normal conditions.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic signatures of molecules, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural confirmation of synthesized compounds.

The standard computational procedure involves first optimizing the molecule's geometry at a selected level of theory (e.g., DFT/B3LYP). researchgate.net Following optimization, specific calculations are performed:

NMR Spectra : ¹H and ¹³C NMR chemical shifts are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shifts are then compared to experimental data, often showing good agreement that helps in assigning signals. researchgate.netcsic.es

IR Spectra : Vibrational frequencies are calculated to predict the infrared spectrum. These calculations identify the characteristic stretching and bending modes of functional groups, such as the C=O of the carbaldehyde and the S=O stretches of the mesyl group. nih.gov

UV-Vis Spectra : Electronic transitions are calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method provides the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the electronic transitions from the HOMO to the LUMO or other molecular orbitals. mdpi.comnih.gov The calculations can be performed for the gas phase or include a solvent model (like the Polarizable Continuum Model, PCM) to better simulate experimental conditions. nih.govyoutube.com

The table below illustrates the typical output from a comparative study of predicted and experimental spectroscopic data. Note that these values are hypothetical examples for illustrative purposes.

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (δ) | ~9.9 ppm | ~10.0 ppm |

| ¹³C NMR | Carbonyl Carbon (δ) | ~184 ppm | ~185 ppm |

| IR | C=O Stretch (cm⁻¹) | ~1655 cm⁻¹ | ~1660 cm⁻¹ |

| UV-Vis | λ_max (nm) | ~295 nm | ~298 nm |

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into reaction kinetics and thermodynamics that are difficult to obtain experimentally. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

This process involves calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, crucially, transition states (TS) . A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom, representing the highest energy barrier that must be overcome for the reaction to proceed. acs.org

For a molecule like this compound, computational studies could investigate various reactions, such as the Vilsmeier-Haack formylation to synthesize the parent aldehyde or condensation reactions involving the carbaldehyde group. mdpi.comorgsyn.org The primary steps in such a study are:

Geometry Optimization : The structures of reactants, intermediates, products, and a proposed transition state are optimized.

Transition State Search : Algorithms are used to locate the exact geometry of the transition state connecting reactants and products.

Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Activation Energy Calculation : The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is fundamental to understanding the reaction rate.

These calculations can elucidate why certain reaction pathways are preferred over others and can be used to predict the effects of substituents or catalysts on the reaction outcome. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations (Generic, not specific to biological effects)

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. wikipedia.orgmdpi.com This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a ligand within a receptor's active site. nih.gov

The process is generic and can be applied to any ligand-protein system, including this compound, to understand its potential non-covalent interactions in a binding pocket. The simulation involves several key steps:

Preparation of Structures : High-resolution 3D structures of the protein receptor and the ligand are required. The ligand's geometry is typically optimized using quantum chemical methods.

Search Algorithm : The ligand is placed in the binding site of the protein. A search algorithm then explores various possible conformations, positions, and orientations (poses) of the ligand within the site. nih.gov Both the ligand and, in some advanced methods, parts of the protein can be treated as flexible to account for "induced-fit" effects. wikipedia.org

Scoring Function : Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the protein-ligand complex. h-its.orgnih.gov The scores are used to rank the different poses, with the lowest energy score typically representing the most likely binding mode.

Analysis of Interactions : The best-ranked pose is analyzed to identify key intermolecular interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov

This computational approach provides a detailed, atom-level model of the ligand-protein interaction, offering valuable hypotheses about how the molecule might interact with a biological target. nih.govspringernature.com

Future Research Perspectives and Emerging Trends in N Mesyl 1h Indole 3 Carbaldehyde Chemistry

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 1-Mesyl-1H-indole-3-carbaldehyde involves the N-sulfonylation of indole-3-carbaldehyde with methanesulfonyl chloride, often in the presence of a base. A reported method achieves this transformation with a high yield of 91%. lookchem.com While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems for the sulfonylation step could reduce waste and improve atom economy. This includes exploring novel organocatalysts or transition-metal catalysts that can operate under milder conditions.

Green Solvents and Reagents: The investigation of environmentally benign solvents, such as ionic liquids or deep eutectic solvents, could replace traditional volatile organic compounds like dichloromethane. lookchem.com

One-Pot Syntheses: Designing tandem or one-pot reactions that start from simpler indole (B1671886) precursors and directly yield the N-mesylated product would streamline the synthetic process, minimizing purification steps and resource consumption. This aligns with the principles of green chemistry which prioritize process intensification. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic N-Sulfonylation | Use of sub-stoichiometric amounts of a catalyst to facilitate the reaction with methanesulfonyl chloride. | Reduced chemical waste, milder reaction conditions, potential for catalyst recycling. |

| Flow Chemistry Synthesis | Performing the N-sulfonylation reaction in a continuous flow reactor. | Enhanced safety, precise control over reaction parameters, improved scalability. |

| One-Pot Synthesis from Indole | A sequential formylation and N-sulfonylation of indole in a single reaction vessel. | Reduced workup and purification steps, improved overall efficiency, time and resource savings. |

Exploration of Unprecedented Reactivity Patterns